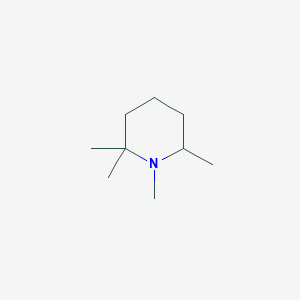

1,2,2,6-Tetramethylpiperidine

Description

BenchChem offers high-quality 1,2,2,6-Tetramethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,2,6-Tetramethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,6-tetramethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8-6-5-7-9(2,3)10(8)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJKLCOHVAENRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633933, DTXSID80902699 | |

| Record name | 1,2,2,6-Tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3248 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60812-96-6 | |

| Record name | 1,2,2,6-Tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,2,6-tetramethylpiperidine molecular weight and structure

Structural Isomerism, Physicochemical Properties, and Pharmacological Context

Part 1: Executive Technical Analysis

Core Identification & Nomenclature Alert

This guide specifically addresses 1,2,2,6-tetramethylpiperidine (

CRITICAL DISTINCTION: In industrial synthesis and catalog searches, "Tetramethylpiperidine" almost exclusively refers to the 2,2,6,6-isomer (CAS 768-66-1), which is the precursor to the radical TEMPO and a standard non-nucleophilic base. The 1,2,2,6-isomer (CAS 60812-96-6) is structurally distinct, possessing an N-methyl group and a chiral center at C6, making it pharmacologically and synthetically unique.[1]

Physicochemical Profile

The following data distinguishes the 1,2,2,6-isomer from its symmetric counterpart.

| Property | 1,2,2,6-Tetramethylpiperidine | 2,2,6,6-Tetramethylpiperidine (Reference) |

| CAS Number | 60812-96-6 | 768-66-1 |

| Formula | ||

| Molecular Weight | 141.26 g/mol | 141.26 g/mol |

| Structure Type | N-Methylated, Asymmetric | Secondary Amine, Symmetric |

| Chirality | Chiral (C6 center) | Achiral (Plane of symmetry) |

| Basicity (pK_a) | Est. 10.2 - 10.5 (Tertiary amine) | 11.1 (Secondary hindered amine) |

| Primary Application | Pharmacophore (Ganglionic blockers) | HALS Precursor, Non-nucleophilic base |

Part 2: Structural Architecture & Isomerism[1]

Structural Visualization

The 1,2,2,6-isomer is characterized by a tertiary amine nitrogen (methylated) and an asymmetric distribution of methyl groups on the piperidine ring.[1] Unlike the 2,2,6,6-isomer, which exists in a chair conformation with rapid ring flipping (though slowed by steric bulk), the 1,2,2,6-isomer exhibits specific stereochemical rigidity due to the C6 chiral center.[1]

Figure 1: Structural relationship between the target molecule, the common industrial isomer, and the pharmaceutical agent Pempidine.[2]

Pharmacological Significance (Pempidine Connection)

The 1,2,2,6-structure is a close analog of Pempidine (1,2,2,6,6-pentamethylpiperidine), a known ganglionic blocking agent used historically for hypertension.[1]

-

Mechanism: Steric bulk around the nitrogen prevents rapid metabolic degradation (N-demethylation) and enhances lipophilicity for CNS penetration.[1]

-

1,2,2,6-Specifics: The removal of one methyl group at C6 (converting Pempidine to 1,2,2,6-TMP) introduces a chiral center.[1] In drug development, this allows for the investigation of stereoselective binding to nicotinic acetylcholine receptors (nAChRs).[1]

Part 3: Synthesis & Experimental Protocols

Synthetic Logic

Direct methylation of piperidine is uncontrollable.[1] The synthesis of 1,2,2,6-tetramethylpiperidine typically follows a reductive pathway to ensure correct methyl placement.[1]

Pathway:

-

Precursor: 2,2,6-trimethyl-4-piperidone (derived from ammonia + acetone/acetaldehyde condensation).[1]

-

Reduction: Wolff-Kishner reduction to remove the ketone (C4).[1]

-

N-Methylation: Eschweiler-Clarke reaction (Formaldehyde/Formic Acid) to methylate the nitrogen.[1]

Protocol: Isolation and Salt Formation

As 1,2,2,6-tetramethylpiperidine is a volatile liquid amine (bp ~140-150°C), it is best handled and stored as a hydrochloride salt to prevent oxidation and evaporation.[1]

Objective: Isolation of 1,2,2,6-tetramethylpiperidine as a stable HCl salt.

Materials:

-

Crude 1,2,2,6-tetramethylpiperidine (liquid).[1]

-

Diethyl ether (anhydrous).[1]

-

HCl in Dioxane (4.0 M) or HCl gas.[1]

-

Nitrogen atmosphere.[1]

Step-by-Step Methodology:

-

Dissolution:

-

Acidification:

-

Filtration & Washing:

-

Drying:

-

Dry the white solid under high vacuum (0.1 mmHg) for 4 hours.

-

Validation: Verify structure via melting point (sharp, >200°C) and

-NMR (

-

Part 4: Analytical Verification

To confirm the identity of 1,2,2,6-TMP versus 2,2,6,6-TMP, Nuclear Magnetic Resonance (NMR) is the definitive tool.[1]

| Feature | 1,2,2,6-TMP (Target) | 2,2,6,6-TMP (Common) |

| N-Methyl Signal | Singlet ~2.2 ppm (3H) | Absent (N-H broad singlet) |

| C2/C6 Methyls | Three distinct signals (Due to asymmetry) | Singlet (All 4 methyls equivalent) |

| C-H Ring Protons | Complex multiplets (Asymmetric) | Simplified pattern (Symmetric) |

Part 5: References

-

Sriram Chem. (2023).[1] 1,2,2,6-Tetramethylpiperidine Pharmaceutical Reference Standard (CAS 60812-96-6).[1][3] Retrieved from [1]

-

PubChem. (2025).[1] 2,2,6,6-Tetramethylpiperidine (Compound Summary - CAS 768-66-1).[1][2][4][5][6] National Library of Medicine.[1] Retrieved from [1]

-

Corne, S. J., & Edge, N. D. (1958).[1] Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound. British Journal of Pharmacology and Chemotherapy.[1][7][8] Retrieved from

-

Dhawan, K. N., & Bhargava, K. P. (1960).[1] Central vasomotor effects of a new ganglion-blocking agent—1:2:2:6:6-pentamethyl piperidine (pempidine).[1] British Journal of Pharmacology.[1][7][8] Retrieved from

Sources

- 1. 2,2,6,6-Tetramethylpiperidine | C9H19N | CID 13035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 1,2,2,6-Tetramethylpiperidine - SRIRAMCHEM [sriramchem.com]

- 4. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. Piperidine, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

- 7. Central vasomotor effects of a new ganglion-blocking agent—1:2:2:6:6-pentamethyl piperidine (pempidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Central vasomotor effects of a new ganglion-blocking agent--1: 2: 2: 6: 6-pentamethyl piperidine (pempidine) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Solvents: An In-Depth Technical Guide to the pKa of 1,2,2,6-Tetramethylpiperidine in Water vs. Tetrahydrofuran

Abstract

The acid dissociation constant (pKa) is a cornerstone of chemical reactivity, profoundly influencing a molecule's behavior in applications ranging from organic synthesis to pharmaceutical formulation. For sterically hindered amines like 1,2,2,6-tetramethylpiperidine (TMP), a non-nucleophilic base of significant synthetic utility, the choice of solvent dramatically alters its basicity. This guide provides an in-depth exploration of the pKa of TMP's conjugate acid in two vastly different solvent environments: polar, protic water and nonpolar, aprotic tetrahydrofuran (THF). We will dissect the fundamental physicochemical principles—dielectric constant and solvation effects—that govern this disparity. Furthermore, this document furnishes a field-proven, step-by-step protocol for the experimental determination of pKa in a non-aqueous solvent like THF, offering researchers a practical framework for characterizing bases in diverse chemical systems.

Introduction: Beyond the Single Value of pKa

In chemical discourse, the pKa is often cited as a single, immutable value for a given compound. This simplification, however, belies a more complex reality: pKa is not an intrinsic property of a molecule alone but of the molecule within a specific solvent system. It is a measure of the position of the equilibrium for the dissociation of an acid. For an amine (B), we measure the basicity by considering the pKa of its conjugate acid (BH⁺), often denoted as pKaH.[1]

B + H₂O ⇌ BH⁺ + OH⁻

The strength of the base is quantified by the pKa of its conjugate acid (BH⁺). A higher pKaH value indicates a weaker conjugate acid, and therefore, a stronger parent base.[2]

1,2,2,6-Tetramethylpiperidine (TMP), also commonly known as 2,2,6,6-tetramethylpiperidine, is a sterically hindered amine widely employed as a non-nucleophilic base in organic synthesis.[3][4] Its bulky methyl groups shield the nitrogen's lone pair, inhibiting its participation in nucleophilic substitution reactions while preserving its ability to act as a Brønsted-Lowry base (a proton acceptor).[5] Understanding how its basicity shifts between aqueous and organic media is critical for predicting reaction outcomes, optimizing conditions, and developing robust synthetic protocols.

This guide will illuminate the profound impact of the solvent environment on the effective basicity of TMP, transitioning from the familiar territory of water to the non-aqueous domain of THF.

Comparative Analysis: TMP Basicity in Water and THF

The effective strength of TMP as a base undergoes a dramatic shift when moving from water to THF. This is reflected in the pKa of its conjugate acid, tetramethylpiperidinium (TMPH⁺).

Aqueous Environment (Water)

In water, TMP is a moderately strong base. The pKa of its conjugate acid is consistently reported in the range of 10.7 to 11.5.[3][6] A commonly cited value is 11.07 at 25 °C.[4] This places it as a stronger base than ammonia (pKaH 9.25) and comparable to other cyclic secondary amines like piperidine (pKaH ~11.1-11.2).[7][8] This basicity is sufficient to deprotonate a wide range of acids, including water itself to a limited extent.

Non-Aqueous Aprotic Environment (THF)

Direct experimental pKa values for TMP in THF are not as readily available in the literature. However, the behavior of amines in aprotic solvents is well-documented, and a significant increase in the pKaH is expected. Data for TMP in acetonitrile (MeCN), another polar aprotic solvent, shows a pKaH of 18.64 , an increase of over 7 pKa units compared to water.[9] Given the similar nature of THF as a non-hydrogen-bonding, low-dielectric solvent, a similarly high pKaH is anticipated. This shift transforms TMP from a moderately strong base into a significantly more powerful one, capable of deprotonating much weaker acids than is possible in water.

Data Summary

The following table summarizes the key solvent properties and the resulting pKa values, highlighting the stark contrast between the two environments.

| Property | Water (H₂O) | Tetrahydrofuran (THF) |

| Solvent Type | Polar Protic | Aprotic |

| Dielectric Constant (ε) at 25°C | ~80.1 | ~7.5 |

| Hydrogen Bonding Ability | Donor & Acceptor | Acceptor Only |

| Reported pKa of TMPH⁺ | ~11.07[4] | Significantly higher (Est. >18) |

The "Why": Causality of the Solvent-Induced pKa Shift

The dramatic increase in the pKa of TMPH⁺ in THF compared to water is not arbitrary. It is a direct consequence of the fundamental differences in how each solvent stabilizes the species involved in the acid-base equilibrium.

BH⁺ ⇌ B + H⁺

The position of this equilibrium, and thus the pKa, is dictated by the relative stability of the charged species (BH⁺) and the neutral species (B).

Pillar 1: The Dielectric Constant and Charge Stabilization

The dielectric constant (ε) of a solvent reflects its ability to insulate charges from one another.

-

Water (High ε ≈ 80): Water's high polarity and dielectric constant make it exceptionally effective at stabilizing charged ions. It surrounds the protonated amine (TMPH⁺) and the corresponding anion in solution, effectively shielding their charges and lowering their free energy. This energetic stabilization favors the dissociated, charged state, making the conjugate acid (TMPH⁺) more willing to exist, and thus stronger (lower pKa).

-

THF (Low ε ≈ 7.5): THF is a nonpolar solvent with a low dielectric constant. It is a poor insulator of charge. Consequently, the formation of separated, charged ions like TMPH⁺ and a counter-ion is energetically very unfavorable. The equilibrium is therefore pushed strongly to the left, favoring the neutral, uncharged amine (TMP). This makes TMPH⁺ a much weaker acid, resulting in a significantly higher pKa.

Pillar 2: Solvation and Hydrogen Bonding

The specific molecular interactions between the solvent and the solute, known as solvation, play a critical role.

-

Water (Protic Solvent): As a protic solvent, water can act as both a hydrogen bond donor and acceptor. It forms a highly structured and energetically favorable solvation shell around the TMPH⁺ ion through strong N⁺-H···OH₂ hydrogen bonds. The lone pair on the neutral TMP can also accept hydrogen bonds from water (N:···H-OH). The strong solvation of the cation is a key stabilizing factor.

-

THF (Aprotic Solvent): THF is aprotic; it has no acidic protons and cannot act as a hydrogen bond donor. It can only act as a hydrogen bond acceptor via its ether oxygen. While it can form a hydrogen bond with the protonated amine (N⁺-H···O(CH₂)₄), this single interaction is far weaker and less organizing than the extensive hydrogen-bonding network provided by water. The stabilization of the charged TMPH⁺ is therefore drastically reduced in THF.

The combination of a low dielectric constant and poor cation solvation in THF makes the formation of the charged conjugate acid highly unfavorable, leading to its much higher pKa compared to water.

Caption: Workflow for potentiometric pKa determination in THF.

Conclusion and Implications

The basicity of 1,2,2,6-tetramethylpiperidine is not an absolute value but is critically dependent on its solvent environment. In water, its conjugate acid has a pKa of approximately 11.07, making it a moderately strong base. In an aprotic solvent like THF, poor stabilization of the resulting cation via low dielectric effects and the absence of hydrogen-bond donation dramatically increases this pKa, likely by more than 7 units, transforming TMP into a much stronger base. This profound difference underscores the necessity for researchers, particularly in synthetic and medicinal chemistry, to consider the reaction medium when selecting a base or predicting acid-base behavior. The protocols and principles outlined in this guide provide both the theoretical understanding and the practical tools needed to navigate the complexities of non-aqueous acid-base chemistry.

References

-

Brainly Community. (2023). What is the pKa of 2,2,6,6-tetramethylpiperidine (TMP)? Brainly.com. [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]

-

Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. Wikipedia. [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

-

ResearchGate. (2009). Ion Pair Basicity of Some Amines in THF. ResearchGate. [Link]

-

PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Merck Index. (n.d.). Piperidine. Royal Society of Chemistry. [Link]

-

Fiveable. (n.d.). Basicity of amines. Fiveable. [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetramethylpiperidine. National Center for Biotechnology Information. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

-

Massachusetts Institute of Technology. (n.d.). The Potentiometric Titration of an Acid Mixture. MIT OpenCourseWare. [Link]

-

Chemistry LibreTexts. (2024). Basicity of Amines. Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

-

ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 4. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. brainly.com [brainly.com]

- 7. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Traditional Strong and Hindered Bases [sigmaaldrich.com]

1,2,2,6-Tetramethylpiperidine: A Comprehensive Analysis of a Sterically Hindered Non-Nucleophilic Base

For professionals in chemical research and pharmaceutical development, the precise control of chemical reactions is paramount. The choice of a base can dictate the outcome of a synthetic step, determining whether the desired product is formed or if the reaction is diverted down a pathway of unwanted side products. In this context, 1,2,2,6-tetramethylpiperidine (TMP), also commonly known as 2,2,6,6-tetramethylpiperidine (TMPH), emerges as a powerful and highly specialized tool. This guide provides an in-depth analysis of TMP, dissecting its unique molecular architecture to explain its functional role as a non-nucleophilic base and its strategic applications in modern organic synthesis.

Part 1: The Molecular Architecture and Steric Shielding of TMP

The chemical behavior of 1,2,2,6-tetramethylpiperidine (molecular formula C₉H₁₉N) is a direct consequence of its structure. As a derivative of piperidine, it features a six-membered nitrogen-containing heterocycle. However, the defining characteristic of TMP is the presence of four methyl groups flanking the nitrogen atom, with two located at the C2 position and two at the C6 position.[1] This substitution pattern creates a profound steric shield around the nitrogen's lone pair of electrons.

This steric congestion is the cornerstone of TMP's utility.[2] While the lone pair remains electronically available, it is physically encumbered. This structural feature establishes a critical dichotomy in its reactivity, severely inhibiting its ability to act as a nucleophile while preserving its capacity to function as a Brønsted-Lowry base.

Caption: Molecular structure of 1,2,2,6-tetramethylpiperidine (TMP).

Part 2: A Quantitative Look at Basicity vs. Nucleophilicity

The distinction between basicity and nucleophilicity is fundamental. Basicity refers to a substance's ability to accept a proton (H⁺), a thermodynamic property often quantified by the pKa of its conjugate acid. Nucleophilicity describes the rate at which a substance attacks an electrophilic atom (commonly carbon), which is a kinetic phenomenon.[3] For many reagents, these two properties are correlated, but sterically hindered molecules like TMP provide a clear exception.

Basicity of TMP

TMP is a moderately strong base. The pKa of its conjugate acid (pKaH) is approximately 11.07.[1] This level of basicity is sufficient to deprotonate a wide range of substrates, including alcohols, terminal alkynes, and carbon acids like ketones and esters to form enolates. Its strength is comparable to other commonly used non-nucleophilic amine bases.

| Base | Structure | pKa of Conjugate Acid (pKaH) | Key Feature |

| Piperidine | C₅H₁₁N | 11.12 | Unhindered, Nucleophilic |

| Triethylamine (TEA) | (C₂H₅)₃N | 10.75 | Moderately Hindered |

| 1,2,2,6-Tetramethylpiperidine (TMP) | C₉H₁₉N | 11.07 | Highly Hindered, Non-Nucleophilic |

| N,N-Diisopropylethylamine (DIPEA) | (i-Pr)₂NEt | 10.75 | Hindered, Non-Nucleophilic |

| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | 13.5 | Very Strong, Non-Nucleophilic |

Note: pKa values are approximations and can vary slightly based on solvent and measurement conditions.

The Nullified Nucleophilicity of TMP

While electronically similar to its unhindered counterpart piperidine, the four methyl groups on TMP create a formidable barrier to nucleophilic attack. For the nitrogen to act as a nucleophile, it must approach an electrophilic center and form a new carbon-nitrogen bond. This requires a specific trajectory and proximity that is physically blocked by the bulky alkyl groups.[4]

In contrast, abstracting a proton is far less sterically demanding. A proton is small and typically exposed on the periphery of a molecule, allowing the sterically encumbered lone pair of TMP to interact with it. This fundamental difference is the key to TMP's utility: it can effectively remove protons without engaging in competing and often undesirable nucleophilic substitution reactions.[2][5]

Caption: Competing SN2 and E2 pathways. TMP's steric bulk blocks the nucleophilic attack pathway, favoring proton abstraction for elimination.

Part 3: Strategic Applications in Synthesis

The primary application of TMP is as a selective base in reactions where nucleophilic side reactions must be suppressed. It is particularly valuable in promoting elimination reactions and in the formation of strong, non-nucleophilic amide bases.

Application 1: Promoting E2 Elimination Reactions

In reactions with alkyl halides, a strong base can promote elimination (E2) to form an alkene or substitution (SN2) to form a new bond.[6] With primary or secondary substrates, unhindered bases often yield significant amounts of the substitution product. By using TMP, the SN2 pathway is effectively shut down due to steric hindrance, leading cleanly to the desired elimination product.[4]

Representative Protocol: Dehydrobromination of 2-Bromooctane

-

Setup: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with 2-bromooctane (1.0 eq).

-

Solvent: Anhydrous tetrahydrofuran (THF) is added to dissolve the substrate.

-

Base Addition: 1,2,2,6-Tetramethylpiperidine (1.5 eq) is added to the solution via syringe.

-

Reaction: The mixture is heated to reflux and stirred under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil, containing a mixture of octene isomers, is purified by fractional distillation or column chromatography.

Causality: The choice of TMP ensures that the base only abstracts a proton from a carbon adjacent to the bromine-bearing carbon, initiating the E2 cascade to form the alkene. A less hindered base like sodium ethoxide would likely result in a significant portion of the unwanted SN2 ether product.[7]

Application 2: Precursor to Lithium Tetramethylpiperidide (LiTMP)

While TMP is a moderately strong base, it can be readily deprotonated by an organolithium reagent, such as n-butyllithium (n-BuLi), to form the exceptionally strong and non-nucleophilic base, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[8] LiTMP (pKaH ≈ 37) is capable of deprotonating far less acidic substrates, such as certain aromatic rings or unactivated C-H bonds, without the risk of nucleophilic addition that is common with reagents like n-BuLi.[9]

Experimental Protocol: Synthesis of LiTMP

This protocol is adapted from a validated procedure published in Organic Syntheses.[10]

-

Inert Atmosphere: An oven-dried, 500-mL round-bottomed flask, equipped with a magnetic stir bar and nitrogen inlet, is flushed with nitrogen.

-

Reagent Addition: Anhydrous tetrahydrofuran (250 mL) is added, followed by 2,2,6,6-tetramethylpiperidine (40.5 mL, 0.240 mol).

-

Cooling: The flask is cooled in an ice bath with vigorous stirring.

-

Deprotonation: n-Butyllithium in hexanes (2.5 M solution, 88.0 mL, 0.220 mol) is added slowly via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.[8]

-

Maturation: The resulting solution of LiTMP is stirred for an additional 30 minutes in the ice bath before being used directly for subsequent reactions.

Self-Validation: This system is self-validating as the reaction between TMP and n-BuLi is a simple, fast, and quantitative acid-base reaction. The formation of the lithium amide salt can often be observed as a slight color change or increase in viscosity. The resulting base is ready for use in situ.

Caption: Synthesis of LiTMP from TMP via deprotonation with n-BuLi.

Conclusion: An Indispensable Tool Defined by Steric Hindrance

References

-

Wikipedia. (2023). Non-nucleophilic base. Available at: [Link]

-

Hodgson, D. M., Humphreys, P. G., & Fleming, M. J. (2007). ORGANOLITHIUMS AND LITHIUM 2,2,6,6-TETRAMETHYLPIPERIDIDE IN REDUCTIVE ALKYLATION OF EPOXIDES: SYNTHESIS OF (E)-ALKENES. Organic Syntheses, 84, 1-11. Available at: [Link]

-

Reddy, R. E., & Kowalski, C. J. (1993). ETHYL 1-NAPHTHYLACETATE: A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 71, 146. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. Available at: [Link]

-

Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

-

Neufeld, R., John, M., & Stalke, D. (2015). Structure of Lithium 2,2,6,6-Tetramethylpiperidine (LiTMP) and Lithium 2,2,4,6,6-Pentamethylpiperidide (LiPMP) in Hydrocarbon Solution. Journal of the American Chemical Society, 137(24), 7100-7104. Available at: [Link]

-

Okimoto, M., & Chiba, T. (1985). Electrochemical oxidation of 2,2,6,6-tetramethylpiperidines in acetonitrile: mechanism of N-cyanomethylation. Journal of the Chemical Society, Perkin Transactions 2, 139-143. Available at: [Link]

-

Zúñiga-Gutiérrez, A., & Mandado, M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1859–1867. Available at: [Link]

-

University of Wisconsin-Madison, Reich Research Group. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

- BASF AG. (1992). Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position. Google Patents.

-

Wikipedia. (2023). Lithium tetramethylpiperidide. Available at: [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Available at: [Link]

-

Reddit. (2020). Reasoning for choosing sterically-hindered base. r/chemhelp. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Available at: [Link]

Sources

- 1. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Lithium tetramethylpiperidide - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

1,2,2,6-tetramethylpiperidine boiling point and density

Executive Summary

This technical guide addresses the physicochemical properties of 1,2,2,6-tetramethylpiperidine and its critically relevant isomers, 2,2,6,6-tetramethylpiperidine (TMP) and 1,2,2,6,6-pentamethylpiperidine (PMP) .

Critical Distinction: In high-precision drug development and synthesis, nomenclature precision is paramount.

-

1,2,2,6-Tetramethylpiperidine (CAS 60812-96-6): A specific tertiary amine isomer, primarily utilized as a pharmaceutical reference standard and impurity marker.

-

2,2,6,6-Tetramethylpiperidine (CAS 768-66-1): The industry-standard "TMP," a secondary amine used as a hindered base (precursor to LiTMP).[1]

-

1,2,2,6,6-Pentamethylpiperidine (CAS 79-55-0): "PMP" or "Pempidine," a tertiary amine used as a stabilizer (HALS) and ganglionic blocker.

This guide provides the available data for the specific 1,2,2,6-isomer while expanding on the functionally dominant 2,2,6,6-isomer to ensure operational relevance for synthetic workflows.

Part 1: Physicochemical Data Analysis

Comparative Property Matrix

The following table synthesizes experimental and predicted data. Note the distinct boiling point elevation in the secondary amine (TMP) due to hydrogen bonding capability, compared to the tertiary amines.

| Property | 1,2,2,6-Tetramethylpiperidine | 2,2,6,6-Tetramethylpiperidine (TMP) | 1,2,2,6,6-Pentamethylpiperidine (PMP) |

| CAS Number | 60812-96-6 | 768-66-1 | 79-55-0 |

| Classification | Tertiary Amine (Impurity/Standard) | Secondary Amine (Reagent) | Tertiary Amine (Stabilizer/Drug) |

| Formula | C₉H₁₉N | C₉H₁₉N | C₁₀H₂₁N |

| Mol.[1][2][3][4] Weight | 141.26 g/mol | 141.26 g/mol | 155.28 g/mol |

| Boiling Point | ~140–145 °C (Predicted) | 152 °C (lit.) | 187–188 °C (lit.) |

| Density | ~0.82 g/mL (Predicted) | 0.837 g/mL (at 25 °C) | 0.858 g/mL (at 25 °C) |

| Refractive Index | N/A | n20/D 1.445 | n20/D 1.460 |

| pKa | ~10.5 (Est.) | 11.07 | 11.25 |

| Appearance | Colorless Liquid | Clear Colorless Liquid | Clear Colorless Liquid |

*Note: Experimental bulk property data for 1,2,2,6-tetramethylpiperidine is limited in public literature as it is typically a custom-synthesized impurity standard. Values are estimated based on structural analogues.

Structural & Thermodynamic Analysis

The boiling point differential is driven by intermolecular forces:

-

2,2,6,6-TMP (152 °C): Possesses an N-H bond, allowing for intermolecular hydrogen bonding, significantly elevating the boiling point despite steric hindrance.

-

1,2,2,6-TMP (Predicted <152 °C): As a tertiary amine (N-Methyl), it lacks hydrogen bond donors. It is a structural isomer of TMP but likely boils at a lower temperature, similar to how N-methylpiperidine boils lower than piperidine.

-

1,2,2,6,6-PMP (187 °C): Although a tertiary amine (no H-bonds), the addition of the extra methyl group (C10 vs C9) and increased molecular weight/Van der Waals surface area drives the boiling point significantly higher.

Part 2: Experimental Protocols & Handling

Protocol A: Purification via Fractional Distillation (For 2,2,6,6-TMP)

Context: Commercial TMP often contains trace impurities (including 1,2,2,6-isomers) that can interfere with organolithium generation.

Objective: Isolate high-purity 2,2,6,6-tetramethylpiperidine for use as a non-nucleophilic base.

-

Setup:

-

Assemble a fractional distillation apparatus with a Vigreux column (minimum 15 cm) to ensure theoretical plate separation.

-

Use a single-neck round-bottom flask with a magnetic stir bar.

-

Inert Atmosphere: The system must be flushed with dry Nitrogen (N₂) or Argon.

-

-

Drying (Pre-treatment):

-

Stir the crude amine over Calcium Hydride (CaH₂) granules (5% w/w) for 12 hours under inert atmosphere to remove moisture. Caution: H₂ gas evolution.

-

-

Distillation:

-

Heat the bath to approx. 170 °C (oil bath temperature).

-

Collect the fraction boiling steadily at 152 ± 1 °C at atmospheric pressure (760 mmHg).

-

Vacuum Option: If distilling under reduced pressure (e.g., 20 mmHg), the boiling point will drop to approx. 50–55 °C. Use a nomograph to adjust.

-

-

Storage:

-

Store the purified fraction over activated 4Å molecular sieves in an amber bottle under Argon.

-

Protocol B: Density Measurement for Purity Verification

Context: Density is a rapid check for contamination by heavier oxidation products (e.g., TEMPO, density ~1.0 g/mL).

-

Instrument: Oscillating U-tube density meter (e.g., Anton Paar) is preferred for 4-decimal precision.

-

Temperature Control: Set internal thermostat to 25.00 °C .

-

Injection: Inject 2 mL of the sample using a Luer-lock syringe. Ensure no bubbles are trapped in the U-tube (bubbles lower the apparent density).

-

Validation:

-

Acceptance Criteria (TMP): 0.8350 – 0.8390 g/mL.

-

Acceptance Criteria (PMP): 0.8560 – 0.8600 g/mL.

-

Deviation >0.005 g/mL suggests water contamination or oxidation.

-

Part 3: Mechanistic Visualization

Diagram 1: Structural Isomerism & Reactivity Logic

This diagram illustrates the relationship between the requested 1,2,2,6-isomer and the functional 2,2,6,6-reagent, highlighting why the latter is the preferred base (LiTMP).

Caption: The 1,2,2,6-isomer lacks the N-H proton required for lithiation, rendering it inert for LiTMP generation, unlike the 2,2,6,6-isomer.

Part 4: Safety & Toxicology

-

Volatility: With boiling points >150 °C, these amines are not highly volatile but can form explosive vapor/air mixtures at elevated temperatures.

-

Toxicity:

-

Storage: All isomers are air-sensitive (slow oxidation to N-oxides/nitroxyl radicals). Store under inert gas.

References

-

Sigma-Aldrich. 2,2,6,6-Tetramethylpiperidine Product Specification & MSDS. Retrieved from

-

National Institute of Standards and Technology (NIST). Piperidine, 2,2,6,6-tetramethyl- Phase Change Data. NIST Chemistry WebBook. Retrieved from

-

ChemicalBook. 1,2,2,6,6-Pentamethylpiperidine Properties and Safety. Retrieved from

-

SriramChem. 1,2,2,6-Tetramethylpiperidine Reference Standard (CAS 60812-96-6).[5] Retrieved from

-

Wikipedia. Pempidine (1,2,2,6,6-Pentamethylpiperidine) Pharmacology and Chemistry.[6] Retrieved from

Sources

- 1. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 1,2,2,6-Tetramethylpiperidine - SRIRAMCHEM [sriramchem.com]

- 6. Pempidine - Wikipedia [en.wikipedia.org]

safety data sheet 1,2,2,6-tetramethylpiperidine SDS

An In-depth Technical Guide to the Safety Data Sheet for 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the critical safety information for 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate (CAS No. 68548-08-3), a key monomer and polymer additive. As a hindered amine light stabilizer (HALS), its role in preventing polymer degradation is significant, making its safe handling paramount for researchers and professionals in materials science and drug development. This document moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide a synthesized, practical framework for laboratory safety, grounded in the principles of causality and self-validating protocols.

Core Hazard Identification and GHS Classification

1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate is classified as a hazardous substance. The primary routes of concern are direct contact with skin and eyes. The Globally Harmonized System (GHS) provides a clear and immediate visual language for these hazards.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

This table summarizes the primary, officially classified hazards. Researchers should note that related methacrylate compounds may also cause allergic skin reactions (H317) and respiratory irritation (H335), warranting a cautious approach.[3][4]

Caption: GHS Hazard Communication for the compound.

Laboratory Handling and Storage Protocol

Safe handling is predicated on preventing exposure. The following protocol is designed as a self-validating system, where each step mitigates a specific risk identified in the hazard profile.

Personal Protective Equipment (PPE) - The Last Line of Defense

The causality behind PPE selection is direct risk mitigation. Because the primary hazards are skin and eye irritation, barrier protection is non-negotiable.

-

Gloves: Wear nitrile or other chemically resistant gloves. Thicker gloves generally offer better protection.[5] Always double-glove if the risk of splash is high. Change gloves every 30-60 minutes or immediately if contamination is suspected.[5]

-

Eye Protection: Safety goggles with side shields are mandatory to protect against splashes.[3]

-

Lab Coat: A standard lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.

Engineering Controls - Isolating the Hazard

-

Ventilation: All handling of 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate should occur within a certified chemical fume hood to minimize inhalation of any potential aerosols or vapors.[6][7]

Storage and Handling Workflow

This substance is sensitive to both heat and light, and it is incompatible with several common chemical classes.[1] The storage and handling workflow must account for these sensitivities to prevent degradation and hazardous reactions.

Step-by-Step Handling Protocol:

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational and all necessary PPE is donned correctly. Prepare all equipment and a designated waste container within the hood.

-

Retrieval: Retrieve the chemical from its designated refrigerated storage (0-10°C). Minimize its time outside of cold storage.

-

Dispensing: Conduct all weighing and dispensing operations within the fume hood. Keep the container tightly closed when not in use.[3][6][8]

-

Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.

-

Storage: Return the chemical to the refrigerator promptly. Ensure it is stored away from incompatible materials such as oxidizing agents, acids, bases, and peroxides.[1]

Caption: Standard laboratory handling workflow.

Emergency Response and First Aid

In the event of an exposure or spill, a rapid and correct response is critical.

Exposure Protocols

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove all contaminated clothing.[3] If skin irritation develops or persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]

-

Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If the person feels unwell, seek medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6][10] Seek immediate medical attention.[6][8][10]

Accidental Release Measures

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[9]

-

Ventilate: Ensure the area is well-ventilated.[3]

-

Contain: Use an inert absorbent material like sand, diatomaceous earth, or activated charcoal to contain the spill.[3][9] Do not use combustible materials like sawdust.

-

Collect: Carefully collect the absorbed material into a designated, sealable container for hazardous waste disposal.[3][9]

-

Decontaminate: Clean the spill area thoroughly.

Caption: Decision workflow for emergency response.

Physicochemical and Stability Profile

Understanding the physical properties and chemical stability is crucial for both experimental design and safety.

Key Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Molecular Formula | C₁₄H₂₅NO₂ | [11][12] |

| Molecular Weight | 239.36 g/mol | [12] |

| CAS Number | 68548-08-3 | [1][13] |

| Flash Point | 112 °C | |

| Specific Gravity | 0.97 (at 20°C) | |

| Refractive Index | 1.47 |

Stability and Reactivity

This compound is stabilized with Monomethyl Ether of Hydroquinone (MEHQ). For MEHQ to function effectively as a polymerization inhibitor, the presence of dissolved oxygen is required.[14] Therefore, storing this monomer under an inert atmosphere (like nitrogen or argon) is dangerous as it can deactivate the inhibitor and lead to uncontrolled polymerization.[14][15]

-

Conditions to Avoid: High temperatures, direct sunlight, and sources of ignition.[1][3]

-

Incompatible Materials: Strong oxidizing agents, acids, bases, and peroxides.[1][8] Contact with these can initiate hazardous polymerization or other dangerous reactions.

Caption: Incompatibility and hazardous conditions diagram.

Toxicological and Ecological Considerations

Human Health Effects:

The primary toxicological concerns are local effects following direct contact.

| Exposure Route | Effect | Description |

| Skin | Irritation (Category 2) | Causes redness, pain, and potential inflammation upon contact.[1][2] |

| Eyes | Serious Irritation (Category 2) | Can cause significant pain, redness, and potential damage if not promptly flushed.[1][2] |

| Skin Sensitization | Potential | While not officially classified for this specific molecule, related methacrylates are known skin sensitizers, meaning repeated exposure could lead to an allergic skin reaction.[3][4] |

Ecological Impact:

Specific ecotoxicity data for this compound is limited. However, data for structurally related HALS, such as Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate, indicate high toxicity to aquatic life with long-lasting effects (Aquatic Acute 1 and Aquatic Chronic 1).[16] It is prudent for researchers to assume this compound may also be harmful to aquatic organisms and to prevent its release into the environment. All waste should be disposed of as hazardous chemical waste according to local regulations.[7][9]

References

-

Carl ROTH. (2016, June 14). Safety Data Sheet: Methyl methacrylate. Retrieved from [Link]

-

Chemical Management. (2020, September 18). SAFETY DATA SHEET. Retrieved from [Link]

-

Vastani. (n.d.). Material Safety Data Sheet Methyl methacrylate. Retrieved from [Link]

-

Methacrylates Producers Association. (n.d.). Methacrylic Acid Safe Handling Manual. Retrieved from [Link]

-

Transline Industries. (2011, January 19). Material Safety Data Sheet. Retrieved from [Link]

-

ECETOC. (n.d.). Methyl Methacrylate CAS No. 80-62-6. Retrieved from [Link]

-

Methacrylates Producers Association. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). METHYL METHACRYLATE HAZARD SUMMARY. Retrieved from [Link]

-

TCI America. (n.d.). 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate, (stabilized with MEHQ), 25g, Each. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate. Retrieved from [Link]

-

Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

-

Unigel. (2021, March 26). SAFETY DATA SHEET. Retrieved from [Link]

-

E-Plasticase. (n.d.). POLY-METHYL METHACRYLATE (PMMA). Retrieved from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. 1,2,2,6,6-PENTAMETHYL-4-PIPERIDYL METHACRYLATE | 68548-08-3 [amp.chemicalbook.com]

- 3. carlroth.com [carlroth.com]

- 4. ecetoc.org [ecetoc.org]

- 5. pppmag.com [pppmag.com]

- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 7. unigel.com.br [unigel.com.br]

- 8. translineinc.com [translineinc.com]

- 9. nj.gov [nj.gov]

- 10. vastanichem.com [vastanichem.com]

- 11. 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate [cymitquimica.com]

- 12. 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate (stabilized with MEHQ) 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 13. calpaclab.com [calpaclab.com]

- 14. petrochemistry.eu [petrochemistry.eu]

- 15. static1.squarespace.com [static1.squarespace.com]

- 16. Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | C21H39NO4 | CID 157881 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Ortholithiation using Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)

Executive Summary

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP ) represents the "scalpel" of organolithium bases, contrasting with the "sledgehammer" reactivity of

This guide details the protocol for generating and utilizing LiTMP for Directed Ortho Metalation (DoM) . Unlike simple deprotonations, LiTMP is required when:

-

Regioselectivity is critical: The steric bulk of LiTMP prevents attack at nucleophilic centers (e.g., carbonyls) and enforces kinetic deprotonation at the most accessible ortho-position.

-

Substrates are sensitive: It minimizes competing Chichibabin additions in pyridine rings.

-

Kinetic Control is required: The bulky conjugate acid (TMP) does not re-protonate the lithiated species to allow thermodynamic equilibration (scrambling).

Mechanistic Principles: The CIPE Model

Success with LiTMP relies on the Complex Induced Proximity Effect (CIPE) . The reaction is not a random collision but a pre-coordinated event.

-

Coordination: The lithium cation coordinates to the Lewis-basic heteroatom of the Directing Metalation Group (DMG).[1][2]

-

Agostic Interaction: This coordination brings the basic amide nitrogen of LiTMP into close proximity with the ortho-proton.

-

Deprotonation: The base abstracts the proton via a cyclic transition state, forming the ortho-lithiated species.

Diagram 1: Mechanism of LiTMP-Mediated DoM

Caption: The CIPE mechanism ensures regioselectivity by pre-coordinating LiTMP to the DMG before deprotonation.

Pre-Protocol Validation: Reagent Integrity

CRITICAL: Commercial LiTMP is rarely stable enough for high-precision work. It must be generated in situ. Consequently, the concentration of the precursor,

Protocol A: Titration of -BuLi (Double Titration Method)

Standard titration with water/acid is insufficient as it measures LiOH and Li-alkoxides (decomposed reagent) as active base.

Reagents:

- -BuLi (commercial stock)[3]

-

1,10-Phenanthroline (indicator)

-

2-Butanol (anhydrous, titrant)[4]

-

Dry THF

Procedure:

-

Flame-dry a 25 mL flask under Argon. Add 10 mL dry THF.

-

Add a few crystals of 1,10-phenanthroline .

-

Add exactly 1.00 mL of

-BuLi. The solution turns Deep Red (charge transfer complex). -

Titrate dropwise with anhydrous 2-butanol (1.00 M in dry toluene) until the solution turns Pale Yellow .

-

Calculation:

.

Core Protocol: Ortholithiation of N,N-Diethylbenzamide

This protocol serves as a self-validating system for LiTMP efficiency. N,N-diethylbenzamide is a standard substrate with a strong DMG.

Materials & Equipment[5][6][7][8][9]

-

Base Precursor: 2,2,6,6-Tetramethylpiperidine (TMP) (Distilled over CaH

before use). -

Lithium Source:

-BuLi (Titrated, approx 1.6 M or 2.5 M). -

Solvent: THF (Anhydrous, distilled from Na/Benzophenone or passed through activated alumina).

-

Cryogenics: Acetone/Dry Ice bath (-78°C) and Ice/Water bath (0°C).

-

Vessel: 3-neck round bottom flask with internal temperature probe.

Step-by-Step Methodology

Phase 1: In Situ Generation of LiTMP

Note: TMP is sterically hindered; deprotonation by n-BuLi is slow at -78°C. It must be done at 0°C.

-

Setup: Charge the flask with dry THF (concentration relative to substrate: 0.1 M) and TMP (1.1 equivalents relative to substrate) under Argon.

-

Cooling: Cool the solution to 0°C (Ice bath).

-

Activation: Add

-BuLi (1.05 equivalents) dropwise over 5 minutes. -

Incubation: Stir at 0°C for 30 minutes .

-

Why? Ensures complete conversion of

-BuLi to LiTMP. Residual

-

-

Cryo-Cooling: Cool the LiTMP solution to -78°C .

Phase 2: Metalation (The "DoM" Step)

-

Substrate Addition: Dissolve N,N-diethylbenzamide (1.0 equiv) in a minimal amount of dry THF. Add this solution dropwise to the LiTMP at -78°C.

-

Rate: Maintain internal temperature below -70°C.[5]

-

-

Metalation Time: Stir at -78°C for 1 hour .

-

Note: LiTMP metalation is kinetically fast but diffusion-limited at -78°C.

-

Phase 3: Electrophile Trapping & Workup

-

Trapping: Add the Electrophile (e.g., MeI, DMF, I

) (1.2–1.5 equiv) dissolved in THF. -

Warming: Allow the reaction to warm to Room Temperature (RT) over 2 hours (unless the electrophile is hyper-reactive, like I

, in which case quench at low temp). -

Quench: Add Saturated NH

Cl solution. -

Extraction: Extract with EtOAc (3x), wash with brine, dry over MgSO

.

Data Summary: Base Selection Guide

| Parameter | LiTMP | LDA | |

| pKa (THF) | ~37.3 | ~35.7 | ~50 |

| Steric Bulk | Extreme | High | Low |

| Nucleophilicity | Negligible | Low | High |

| Stability | Low (Generate in situ) | Moderate | High (Commercial) |

| Primary Use | Regioselective DoM, Kinetic Enolization | General Deprotonation | Halogen-Lithium Exchange |

Experimental Workflow Diagram

This decision tree aids in execution and troubleshooting.

Diagram 2: Experimental Workflow & Decision Logic

Caption: Step-by-step workflow emphasizing the critical temperature shift from 0°C (generation) to -78°C (reaction).

Troubleshooting & Optimization

-

Problem: Low Yield / Recovered Starting Material.

-

Problem: Nucleophilic Attack (e.g., ketone formation instead of ortho-functionalization).

-

Cause: Incomplete formation of LiTMP; residual

-BuLi attacked the DMG. -

Solution: Increase LiTMP generation time at 0°C to 45 mins. Do NOT generate LiTMP at -78°C.

-

-

Problem: Scrambling of Regioisomers.

-

Cause: Temperature too high during substrate addition (Thermodynamic control taking over).

-

Solution: Ensure internal probe reads <-70°C during addition.

-

References

-

Organic Syntheses Procedure for LiTMP Preparation: Kowalski, C. J.; Reddy, R. E.[7] "Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)." Organic Syntheses, 1993 , Coll. Vol. 8, 19. [Link]

-

Review of Directed Ortho Metalation (Snieckus): Snieckus, V. "Directed Ortho Metalation.[8][9][5][10][6][7][11][12][13][14][15] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990 , 90(6), 879–933.[16] [Link]

-

Titration of Alkyllithiums: Watson, S. C.; Eastham, J. F.[10][14] "Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents." Journal of Organometallic Chemistry, 1967 , 9, 165. [Link]

-

Comparison of LiTMP and LDA: Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. baranlab.org [baranlab.org]

- 3. researchgate.net [researchgate.net]

- 4. sarponggroup.com [sarponggroup.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. epfl.ch [epfl.ch]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Directed regioselective ortho , ortho ′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01777B [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.rochester.edu [chem.rochester.edu]

- 15. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. - References - Scientific Research Publishing [scirp.org]

Application Note: The Role of Steric Hindrance in Carbonyl Chemistry: 1,2,2,6-Tetramethylpiperidine (TMP) as a Non-Nucleophilic Base vs. its Utility in Enamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed examination of 1,2,2,6-tetramethylpiperidine (TMP) in the context of carbonyl chemistry. While the formation of enamines from ketones and secondary amines is a cornerstone of modern synthetic organic chemistry, the unique structural attributes of TMP—specifically its profound steric hindrance—render it largely unsuitable for this transformation. Instead, its utility is realized as a highly effective non-nucleophilic base. Herein, we elucidate the mechanistic principles governing enamine formation, critically assess the limitations imposed by steric bulk, and offer a comparative analysis of TMP's role in deprotonation versus the canonical enamine synthesis using less hindered amines. Detailed protocols for the generation of kinetic enolates using lithium tetramethylpiperidide (LiTMP) are provided as a practical demonstration of this reagent's true synthetic value.

Introduction: The Dichotomy of a Hindered Amine

1,2,2,6-Tetramethylpiperidine (TMP) is a secondary amine characterized by a piperidine ring flanked by four methyl groups at the C2 and C6 positions.[1] This substitution pattern creates a sterically congested environment around the nitrogen atom, profoundly influencing its chemical reactivity.[2] While secondary amines are the quintessential reagents for the synthesis of enamines from carbonyl compounds, TMP's primary application in organic synthesis is as a sterically hindered, non-nucleophilic base.[3] This apparent contradiction forms the central theme of this application note: to explain why TMP is an excellent tool for selective deprotonation but a poor choice for enamine formation, a reaction for which its less substituted analog, piperidine, is well-suited.

Understanding this distinction is crucial for synthetic chemists aiming to control the regioselectivity of reactions involving carbonyl compounds. The choice between forming an enamine with a less hindered amine or generating an enolate with a hindered base like TMP or its derivatives dictates the subsequent reactivity of the carbonyl substrate.

The Mechanism of Enamine Synthesis: A Prerequisite of Accessibility

The synthesis of an enamine from a ketone or aldehyde and a secondary amine is a condensation reaction that typically requires acid catalysis.[4] The generally accepted mechanism proceeds through several key steps, as illustrated below.

Figure 1: General mechanism for acid-catalyzed enamine formation.

A critical step in this pathway is the nucleophilic attack of the secondary amine on the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.[5] The success of this step is highly dependent on the steric accessibility of the carbonyl carbon.

Critical Assessment: Why 1,2,2,6-Tetramethylpiperidine Fails in Enamine Synthesis

The defining feature of TMP is the steric shield provided by the four methyl groups adjacent to the nitrogen atom. This steric bulk is precisely what makes it a poor nucleophile.[3]

The Steric Impenetrability of TMP:

The formation of the carbinolamine intermediate requires the nitrogen of the secondary amine to approach and bond with the carbonyl carbon. With TMP, the four flanking methyl groups create significant non-bonded steric interactions (A-strain) that raise the activation energy for this nucleophilic addition to a prohibitive level.[6] Reactions involving ketones, which are inherently more sterically hindered than aldehydes, are particularly challenging even with less bulky secondary amines.[7] The compounded steric hindrance of both a ketone and TMP makes the formation of the necessary iminium intermediate exceptionally difficult.[6]

In essence, while TMP possesses the requisite N-H proton for the final step of enamine formation, it is unable to efficiently participate in the initial nucleophilic attack that initiates the entire cascade. Consequently, instead of enamine formation, other potential side reactions or no reaction at all would be observed.

The True Calling of TMP: A Non-Nucleophilic Base for Enolate Formation

The very steric hindrance that prevents TMP from acting as a nucleophile makes it an exemplary non-nucleophilic base.[2] It can readily abstract a proton, particularly from sterically accessible positions, without the risk of competing nucleophilic addition to electrophilic centers in the substrate.

When deprotonated with a strong base like n-butyllithium, TMP is converted to lithium tetramethylpiperidide (LiTMP), a powerful, non-nucleophilic base used to generate kinetic enolates from ketones.

Enolate vs. Enamine Formation:

The following diagram illustrates the divergent reaction pathways of a ketone with a hindered base versus a standard secondary amine.

Figure 2: Competing reaction pathways for an unsymmetrical ketone.

-

Path A (Enamine Formation): Reaction with a less hindered secondary amine like piperidine or pyrrolidine leads to the formation of the thermodynamically more stable, more substituted enamine.

-

Path B (Enolate Formation): Deprotonation with a bulky, non-nucleophilic base like LiTMP abstracts a proton from the less sterically hindered α-carbon, yielding the kinetic enolate.

This ability to selectively generate the kinetic enolate is a powerful tool in organic synthesis, allowing for regiocontrolled alkylation and aldol reactions.

Experimental Protocols

Protocol 1: Attempted Enamine Synthesis with 1,2,2,6-Tetramethylpiperidine (Illustrative)

This protocol is provided for illustrative purposes to demonstrate the expected lack of reactivity.

| Parameter | Value |

| Reactants | Cyclohexanone (1.0 equiv), 1,2,2,6-Tetramethylpiperidine (1.2 equiv) |

| Catalyst | p-Toluenesulfonic acid (0.05 equiv) |

| Solvent | Toluene |

| Apparatus | Round-bottom flask equipped with a Dean-Stark trap and condenser |

| Temperature | Reflux |

| Time | 24-48 hours |

Procedure:

-

To a round-bottom flask, add toluene, cyclohexanone, 1,2,2,6-tetramethylpiperidine, and p-toluenesulfonic acid.

-

Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux and monitor for the collection of water in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC-MS.

Expected Outcome:

Minimal to no formation of the corresponding enamine is expected. The primary observation will likely be the recovery of starting materials, even after prolonged heating. This outcome directly supports the assertion that TMP is too sterically hindered to participate in enamine formation under standard conditions.

Protocol 2: Generation of a Kinetic Enolate using Lithium Tetramethylpiperidide (LiTMP)

This protocol details a standard and effective application of TMP as a non-nucleophilic base.

| Parameter | Value |

| Reactants | 1,2,2,6-Tetramethylpiperidine (1.1 equiv), n-Butyllithium (1.0 equiv), Ketone (e.g., 2-methylcyclohexanone, 1.0 equiv) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Apparatus | Flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar) |

| Temperature | -78 °C to 0 °C |

| Time | 1-2 hours |

Procedure:

-

Preparation of LiTMP:

-

To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and 1,2,2,6-tetramethylpiperidine.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (typically 1.6 M in hexanes) dropwise via syringe.

-

Stir the mixture at -78 °C for 15 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. The formation of a white precipitate (LiTMP) may be observed.

-

-

Enolate Formation:

-

Cool the freshly prepared LiTMP solution back down to -78 °C.

-

Slowly add a solution of the ketone (e.g., 2-methylcyclohexanone) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

-

-

Quenching/Further Reaction:

-

The resulting kinetic enolate solution can then be treated with an electrophile (e.g., methyl iodide) to achieve regioselective α-alkylation at the less substituted position.

-

Safety Precautions: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Anhydrous solvents are essential for the success of this reaction. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn at all times.

Conclusion

While 1,2,2,6-tetramethylpiperidine is structurally a secondary amine, its synthetic utility diverges significantly from that of its less hindered counterparts. The profound steric bulk imparted by the four methyl groups renders it an ineffective nucleophile, precluding its use in the synthesis of enamines from carbonyl compounds. This limitation, however, is also its greatest strength, establishing TMP and its derivatives as premier non-nucleophilic bases in the synthetic chemist's toolkit. By understanding the interplay of sterics and electronics, researchers can strategically employ TMP to achieve highly regioselective deprotonations for the formation of kinetic enolates, a transformation that is complementary to the enamine-based strategies for which other secondary amines are renowned.

References

- Saper, N. I., & Snider, B. B. (2014). 2,2,6,6-Tetramethylpiperidine-catalyzed, ortho-selective chlorination of phenols by sulfuryl chloride. The Journal of Organic Chemistry, 79(2), 809–813.

- ChemicalBook. (2023, December 18). 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis.

- ResearchGate. (2023, September). Recent Applications of TEMPO in Organic Synthesis and Catalysis.

- Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric purity and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549.

- Wang, D., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2943.

- ChemicalBook. (2024, May 20). The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry.

- BenchChem. (2025). Application Notes and Protocols: 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO) Derivatives in Catalysis.

- Fiveable. (n.d.). Carbonyl Condensations with Enamines: The Stork Enamine Reaction.

- ResearchGate. (2015). The use of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) for the oxidation of primary and secondary alcohols.

- Wikipedia. (n.d.). Piperidine.

- ResearchGate. (2000). Reaction of enamines and mediated anodic oxidation of carbohydrates with the 2,2,6,6-tetramethylpiperidine-1-oxoammonium ion (TEMPO+).

- Master Organic Chemistry. (2023, April 16). Enamines.

- Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press.

- Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects—I. Tetrahedron, 38(14), 1975-2050.

- Making Molecules. (2022, September 2). Enamines.

- Chemistry LibreTexts. (2023, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.

- Khan Academy. (n.d.). Formation of imines and enamines.

- Enamine. (n.d.). Analogues of Piperidine for Drug Design.

- ResearchGate. (2016). The Synthesis of Sterically Hindered Amides.

- Chemistry Steps. (n.d.). Stork Enamine Synthesis.

Sources

- 1. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 2. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.cambridge.org [assets.cambridge.org]

1,2,2,6-tetramethylpiperidine as a hindered amine light stabilizer precursor

Abstract

This technical guide details the synthesis, characterization, and application of 1,2,2,6-tetramethylpiperidine (1,2,2,6-TMP) . Unlike its parent compound (2,2,6,6-tetramethylpiperidine), the N-methylated derivative offers a strategic advantage: reduced basicity . This reduction minimizes antagonistic interactions with acidic additives (e.g., pesticides, flame retardants) and pigments in polymer matrices while serving as a latent reservoir for the active nitroxyl radical species. This guide provides a validated Eschweiler-Clarke synthesis protocol, a mechanistic breakdown of the activation pathway, and a standardized accelerated weathering test protocol for polypropylene (PP) stabilization.

Part 1: Chemical Architecture & Mechanistic Rationale

The "Low-Basicity" Advantage

Standard HALS (containing an N-H group) are secondary amines with a pKa ~10-11. They can react with acidic species (e.g., thioethers, halogenated flame retardants) to form ammonium salts, rendering them inactive as radical scavengers.

-

1,2,2,6-TMP (Tertiary Amine): The steric bulk of the four methyl groups at the

-carbon positions, combined with the N-methyl substitution, significantly hinders the nitrogen lone pair. -

Application: Ideal for agricultural films (resistant to acidic pesticides) and automotive coatings (resistant to acid rain).

Mechanism: The Activation & Denisov Cycle

1,2,2,6-TMP is a precursor. It does not scavenge radicals directly until it is oxidized in situ to the nitroxyl radical (TEMPO derivative).

The Pathway:

-

Activation: Oxidative attack (thermal or photo-induced) cleaves the N-methyl group or oxidizes it, eventually generating the Nitroxyl radical (>N-O•).

-

Scavenging (Denisov Cycle): The nitroxyl radical traps alkyl radicals (R•) to form amino-ethers (>N-OR), which then react with peroxy radicals (ROO•) to regenerate the nitroxyl species.[1][2][3]

Figure 1: The activation of 1,2,2,6-TMP followed by the regenerative Denisov Cycle.

Part 2: Synthesis Protocol (Eschweiler-Clarke Methylation)

Objective: Convert 2,2,6,6-tetramethylpiperidine (Secondary Amine) to 1,2,2,6-tetramethylpiperidine (Tertiary Amine). Safety Warning: Formic acid is corrosive. Formaldehyde is a carcinogen. Work in a fume hood.

Reagents:

-

Formaldehyde (37% aq. solution)

-

Formic Acid (98%)

-

Sodium Hydroxide (4M aq.)

-

Diethyl Ether (Extraction solvent)

-

Magnesium Sulfate (Drying agent)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition:

-

Add 14.1 g (0.1 mol) of 2,2,6,6-tetramethylpiperidine.

-

Cool the flask in an ice bath (0°C).

-

Slowly add 12.5 mL (0.15 mol) of Formaldehyde (37%) dropwise. Exothermic reaction.

-

Add 11.5 mL (0.3 mol) of Formic Acid dropwise.

-

-

Reflux:

-

Remove the ice bath. Heat the mixture to reflux (approx. 100°C) using an oil bath.

-

Maintain reflux for 18–24 hours . Evolution of CO₂ gas indicates the reaction is proceeding.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 10 mL of 4M HCl (to ensure amine is protonated/trapped in aqueous phase) and wash with 20 mL ether (removes non-basic impurities). Discard organic layer.

-

Basify the aqueous layer to pH >12 using 4M NaOH . The product will oil out.

-

Extract the aqueous layer with 3 x 30 mL Diethyl Ether .

-

-

Purification:

-

Combine ether extracts and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure (Rotovap).

-

Distillation: Distill the residue at atmospheric pressure.

-

Target Fraction: Collect fraction boiling at 150–155°C .

-

Validation (QC Criteria):

| Test | Method | Acceptance Criteria |

| Purity | GC-MS | > 98.0% (Area %) |

| Identity | 1H-NMR (CDCl₃) | Singlet at ~2.2 ppm (N-CH₃). Disappearance of NH broad peak. |

| Appearance | Visual | Colorless to pale yellow liquid |

Part 3: Application Workflow (Polymer Stabilization)

Objective: Assess the efficacy of 1,2,2,6-TMP in preventing photo-oxidative degradation of Polypropylene (PP).

Sample Preparation (Solvent Casting)

-

Matrix: Isotactic Polypropylene (iPP) powder.

-

Loading: 0.5 wt% 1,2,2,6-TMP.

-

Control: Virgin iPP (no additive).

-

Solvent: Xylene (boiling).

-

Dissolve 2g of iPP in 20 mL boiling xylene.

-

Add 10 mg of 1,2,2,6-TMP; stir for 5 mins.

-

Pour onto a glass petri dish and evaporate solvent in a vacuum oven at 60°C for 12 hours.

-

Press films to 100 µm thickness using a hot press (190°C).

Accelerated Weathering Protocol

-

Equipment: QUV Weatherometer (ASTM G154).

-

Cycle: UV-A lamps (340 nm) at 60°C (8h) / Condensation at 50°C (4h).

-

Duration: 0 to 1000 hours. Sampling every 200 hours.

Analytical Readout: Carbonyl Index (CI)

Degradation is measured by the formation of carbonyl groups (ketones/esters) on the polymer backbone.[7]

Method (FTIR):

-

Acquire transmission FTIR spectrum of the film.[8]

-

Carbonyl Peak (A_C=O): Integrate area between 1700–1800 cm⁻¹ .

-

Reference Peak (A_Ref): Integrate area between 2700–2750 cm⁻¹ (C-H stretching, stable).

-

Calculation:

Data Interpretation:

-

Low CI (<0.1): Intact polymer.

-

Rapid Rise in CI: Onset of embrittlement.

-

1,2,2,6-TMP Success: Significant delay in the "induction period" before CI spikes compared to Control.

Part 4: Analytical Characterization Data

Chemical Structure & Properties:

| Property | Value | Notes |

| IUPAC Name | 1,2,2,6,6-pentamethylpiperidine | Note: Often referred to as N-methyl-TMP |

| CAS No. | 768-66-1 (Parent); 1911-07-5 (N-Me) | Verify specific CAS for purchasing |

| Boiling Point | ~150-152°C | Slightly lower than parent due to lack of H-bond |

| Basicity (pKa) | ~9.5 - 10.0 | Lower than parent (11.[4][9]1) due to steric hindrance |

| Solubility | Organic Solvents | Insoluble in water |

Synthesis Workflow Diagram:

Figure 2: Synthesis workflow for N-methylation of the hindered amine.

References

-

Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins. Polymer Degradation and Stability.[1][3][10]

-

Denisov, E. T. (1974). The Mechanism of Action of Hindered Amine Light Stabilizers. Polymer Science U.S.S.R.

-

Almond, J., et al. (2020). Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy. e-Polymers.

-

PubChem Database. 2,2,6,6-Tetramethylpiperidine Compound Summary. National Library of Medicine.

-

BASF Technical Library. Tinuvin® HALS Selection Guide. (General reference for HALS classes).

Sources

- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. iea-shc.org [iea-shc.org]

Application Notes and Protocols: LiTMP-Mediated Metallation of Pyridine Derivatives

Introduction: The Strategic Advantage of LiTMP in Pyridine Functionalization

The selective functionalization of the pyridine ring is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and materials. Direct C-H activation via metallation offers a powerful and atom-economical route to introduce a wide array of substituents onto the heterocyclic core. However, the inherent electronic properties of the pyridine ring—specifically its π-deficient nature—present significant challenges, including competitive nucleophilic addition and difficulties in controlling regioselectivity when using common organolithium reagents.[1][2]